molecular formula C16H15N B14639451 1-Anthracenamine, N,N-dimethyl- CAS No. 54458-80-9

1-Anthracenamine, N,N-dimethyl-

Katalognummer: B14639451
CAS-Nummer: 54458-80-9
Molekulargewicht: 221.30 g/mol
InChI-Schlüssel: YPDZMGVFQJYGNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Anthracenamine, N,N-dimethyl- is an organic compound with the molecular formula C16H15N. It is a derivative of anthracene, where the amine group is substituted at the first position, and the nitrogen atom is further substituted with two methyl groups. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Anthracenamine, N,N-dimethyl- can be synthesized through several methods. One common approach involves the methylation of 1-anthracenamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of 1-Anthracenamine, N,N-dimethyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Anthracenamine, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert it into the corresponding amine or hydrocarbon derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated or nitrated products.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Anthraquinone derivatives.

    Reduction: 1-Anthracenamine or anthracene.

    Substitution: Halogenated anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Anthracenamine, N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential use in fluorescent probes and markers due to its aromatic structure.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of materials like polymers and resins, where its aromatic properties enhance stability and performance.

Wirkmechanismus

The mechanism of action of 1-Anthracenamine, N,N-dimethyl- involves its interaction with molecular targets through its aromatic and amine functionalities. It can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding.

Vergleich Mit ähnlichen Verbindungen

    1-Anthracenamine: The parent compound without the N,N-dimethyl substitution.

    1-Anthracenol: An alcohol derivative of anthracene.

    1-Nitroanthracene: A nitro-substituted derivative of anthracene.

Uniqueness: 1-Anthracenamine, N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the N,N-dimethyl group enhances its solubility in organic solvents and influences its reactivity compared to its parent compound, 1-Anthracenamine.

Eigenschaften

CAS-Nummer

54458-80-9

Molekularformel

C16H15N

Molekulargewicht

221.30 g/mol

IUPAC-Name

N,N-dimethylanthracen-1-amine

InChI

InChI=1S/C16H15N/c1-17(2)16-9-5-8-14-10-12-6-3-4-7-13(12)11-15(14)16/h3-11H,1-2H3

InChI-Schlüssel

YPDZMGVFQJYGNH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=CC2=CC3=CC=CC=C3C=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.